N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Overview
Description
“N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Information on the chemical reactions involving “N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide” is not available .Scientific Research Applications
- Synthesis : Researchers have developed continuous flow microreactor systems to synthesize this compound efficiently. By selectively acylating 4-methylbenzene-1,3-diamine with benzoic anhydride, they achieved a yield of 85.7% within 10 minutes .
- Mechanism Study : Researchers have investigated the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide. Understanding the electronic factors controlling regioselectivity and stereoselectivity is crucial for designing efficient synthetic routes .
- Quantum Chemical Investigation : Using density functional theory (DFT), scientists explored the molecular conformation and vibrational transitions of 4-methyl-N-(4-methylphenyl)benzene sulfonamide. This analysis provides insights into its structural properties and vibrational behavior .
Medicinal Chemistry and Drug Development
Cycloaddition Reactions
Molecular Conformation and Vibrational Spectroscopy
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the aryl hydrocarbon receptor (ahr) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Mode of Action
Similar compounds have been found to inhibit photosynthesis . This suggests that N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the formation of 20-hete, a major biologically active cytochrome p450 (cyp450) metabolite of arachidonic acid . This suggests that N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide might affect similar pathways, leading to downstream effects.
Result of Action
Similar compounds have been found to exhibit antiviral , antileishmanial , and antimalarial activities. This suggests that N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide might have similar effects.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)9-15-13(16)12-3-2-8-14-12/h2-8,14H,9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNTDZXTCCSEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222248 | |
Record name | N-[(4-Methylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818191 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
CAS RN |
478249-66-0 | |
Record name | N-[(4-Methylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478249-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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